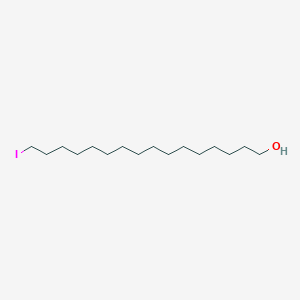![molecular formula C16H15NO B14231804 Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- CAS No. 524035-35-6](/img/structure/B14231804.png)
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- is a complex organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a pyridine ring substituted with a 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl] group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propargyl Alcohol: The starting material, 1-methyl-3-phenyl-2-propyn-1-ol, is synthesized through the reaction of phenylacetylene with formaldehyde and a base such as sodium hydroxide.
Etherification: The propargyl alcohol is then reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form the corresponding ether.
Pyridine Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Amino-pyridines, Thio-pyridines
Scientific Research Applications
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 3-methyl-2-phenyl-
- Pyridine, 2-methyl-, hydrochloride
Uniqueness
Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity towards molecular targets.
Properties
CAS No. |
524035-35-6 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(4-phenylbut-3-yn-2-yloxymethyl)pyridine |
InChI |
InChI=1S/C16H15NO/c1-14(10-11-15-7-3-2-4-8-15)18-13-16-9-5-6-12-17-16/h2-9,12,14H,13H2,1H3 |
InChI Key |
PCRIVMZWSUGOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)OCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
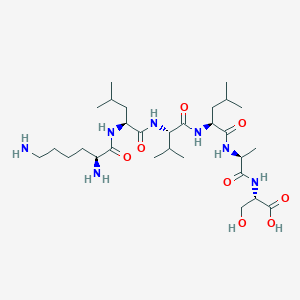
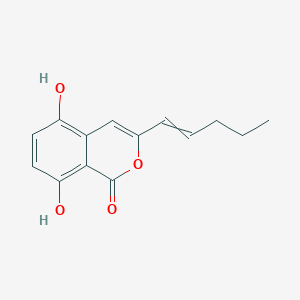
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)

![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)
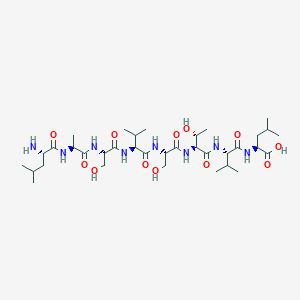
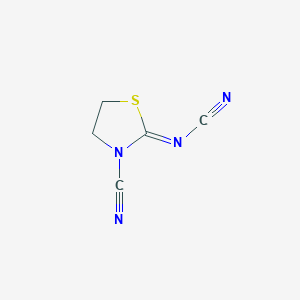
![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)
![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
